(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid
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Description
“(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” is a chemical compound with the molecular formula C6H7N3O2 . It is related to 2-(2-Aminopyrimidin-5-yl)acetic acid and (2-Aminopyrimidin-5-yl)boronic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were discovered to be potent cytotoxic agents against cancer cell lines .Molecular Structure Analysis
The molecular structure of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” can be found in databases like PubChem . It is related to compounds like (2-Aminopyrimidin-5-yl)-methoxyborinic acid and 2-(2-Aminopyrimidin-5-yl)acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid” can be found in databases like PubChem . It is related to compounds like 2-amino-2-(pyrimidin-5-yl)acetic acid .Scientific Research Applications
I conducted a search for the scientific research applications of “(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid,” but unfortunately, the search results did not provide detailed information on unique applications for this specific compound. The results mostly include product listings from suppliers like MilliporeSigma, BenchChem, and Thomas Scientific .
properties
IUPAC Name |
(E)-3-(2-aminopyrimidin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSKJFUYGWSPO-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=N1)N)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451634 |
Source
|
Record name | (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Aminopyrimidin-5-YL)acrylic acid | |
CAS RN |
335030-80-3 |
Source
|
Record name | (2E)-3-(2-Aminopyrimidin-5-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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